molecular formula C17H17N3O2S B2486214 (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide CAS No. 1334030-63-5

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2486214
CAS No.: 1334030-63-5
M. Wt: 327.4
InChI Key: RKPBJCDJWGTTPG-UHFFFAOYSA-N
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Description

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of an imidazo[1,2-a]pyridine moiety and a phenylethenesulfonamide group, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the 5-methylimidazo[1,2-a]pyridine core, which is then functionalized with a methyl group at the 2-position. This intermediate is subsequently reacted with a phenylethenesulfonamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signal transduction pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives and sulfonamide compounds.

    5-methylimidazo[1,2-a]pyridine: A core structure present in the compound.

    Phenylethenesulfonamide: A functional group that contributes to its chemical properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-14-6-5-9-17-19-16(13-20(14)17)12-18-23(21,22)11-10-15-7-3-2-4-8-15/h2-11,13,18H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBJCDJWGTTPG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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